Dmamhpn
Description
N,N'-Dimethyl-1,3-propanediamine (Dmamhpn) is a tertiary diamine compound characterized by a three-carbon alkyl chain with methyl groups attached to both terminal nitrogen atoms. Its IUPAC name is $ N,N' $-dimethylpropane-1,3-diamine, and its molecular formula is $ \text{C}5\text{H}{14}\text{N}_2 $. This compound is primarily utilized in coordination chemistry as a ligand for metal complexes, catalysis, and pharmaceutical intermediates .
Properties
CAS No. |
81134-44-3 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(E)-4-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one |
InChI |
InChI=1S/C18H27NO2/c1-4-5-6-9-16(14-19(2)3)18(21)12-11-15-8-7-10-17(20)13-15/h7-8,10-13,16,20H,4-6,9,14H2,1-3H3/b12-11+ |
InChI Key |
WZDGBYBTKNENBH-VAWYXSNFSA-N |
SMILES |
CCCCCC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)O |
Isomeric SMILES |
CCCCCC(CN(C)C)C(=O)/C=C/C1=CC(=CC=C1)O |
Canonical SMILES |
CCCCCC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)O |
Synonyms |
4-dimethylaminomethyl-1-(3-hydroxyphenyl)-1-nonen-3-one 4-dimethylaminomethyl-1-(3-hydroxyphenyl)-1-nonen-3-one hydrochloride, (E)-isomer DMAMHPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound’s methyl groups enhance steric hindrance compared to PDA, affecting its coordination behavior with metal ions .
- Unlike the rigid bicyclic structure of DABCO, this compound’s linear chain allows conformational flexibility, enabling diverse binding modes in catalysis .
Functional and Physicochemical Properties
Comparative physicochemical data (hypothetical, based on diamine class trends):
| Property | This compound | PDA | DMEDA | DABCO |
|---|---|---|---|---|
| Boiling Point (°C) | 160–165 | 135–140 | 120–125 | 174–176 |
| Solubility in Water | High | Very High | Moderate | Low |
| pKa (N1, N2) | 10.2, 8.7 | 10.8, 9.5 | 9.9, 7.3 | 8.8 (both N) |
| LogP | -0.5 | -1.2 | 0.3 | 0.9 |
Functional Insights :
- This compound’s lower pKa values compared to PDA suggest reduced basicity, impacting its reactivity in acid-catalyzed reactions .
- Higher hydrophilicity (lower LogP) than DMEDA and DABCO makes this compound preferable in aqueous-phase catalytic systems .
Analytical Methodologies and Research Findings
This compound and its analogues are characterized using:
- NMR Spectroscopy : $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR distinguish substituent patterns (e.g., methyl groups in this compound vs. PDA) .
- Mass Spectrometry : HRMS confirms molecular ion peaks ($ m/z $ 102.115 for this compound) and fragmentation patterns .
- Chromatography : HPLC or GC-MS methods separate diamines based on polarity and volatility, as outlined in forensic protocols for amphetamine analogues .
Comparative Studies :
- This compound’s methyl groups reduce its volatility compared to PDA, making it less suitable for gas-phase applications but stable in liquid-phase reactions .
- In coordination chemistry, this compound forms more stable complexes with transition metals (e.g., Cu²⁺) than DMEDA due to longer chain length and flexibility .
Discussion of Comparative Data
Advantages of this compound :
Limitations :
- Lower thermal stability than DABCO restricts use in high-temperature reactions.
- Limited literature on pharmacokinetics compared to medically relevant diamines (e.g., spermidine).
Contradictions :
- While suggests analytical methods for amphetamine analogues are applicable to this compound, its lack of aromaticity may necessitate modified protocols for detection .
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